![molecular formula C27H24N6O3 B8244139 5'-(4-(Hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide](/img/structure/B8244139.png)
5'-(4-(Hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide
Overview
Description
5'-(4-(Hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide is a useful research compound. Its molecular formula is C27H24N6O3 and its molecular weight is 480.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthetic Pathways: Studies indicate that compounds similar to 5'-(4-(Hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide are used in the synthesis of various heterocyclic derivatives. These compounds can undergo reactions with other chemicals, leading to the formation of new compounds with potential pharmaceutical applications (El‐Saraf & El-sayed, 1996).
- Antimicrobial and Antifungal Properties: Several studies demonstrate the antimicrobial and antifungal properties of compounds related to 5'-(4-(Hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide. These compounds have been found effective against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Gökşen et al., 2007), (Palekar et al., 2009).
Applications in Material Science
- Liquid Crystal Synthesis: Compounds structurally related to 5'-(4-(Hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide have been used in the synthesis of liquid crystals. These studies focus on understanding the properties of these crystals, which are important in the development of displays and other optical devices (Pang et al., 2005).
Applications in Chemistry
- Chemical Reactivity: Research on similar compounds shows their reactivity in various chemical reactions. This knowledge is vital for synthetic chemists in designing new reactions and creating novel compounds with potential applications in different fields (Abdalha et al., 2011).
properties
IUPAC Name |
4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3/c28-31-25(34)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(35)32-29)15-24(14-22)18-5-11-21(12-6-18)27(36)33-30/h1-15H,28-30H2,(H,31,34)(H,32,35)(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNHHBBMWCOCBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)NN)C4=CC=C(C=C4)C(=O)NN)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(4-(Hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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